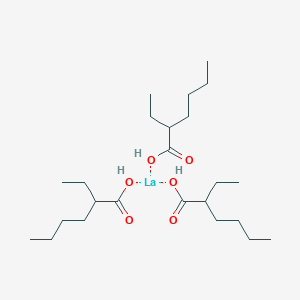
Lan-thanum 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) 2-ethylhexanoate solution is a chemical compound with the molecular formula C24H45LaO6. It is commonly used in various industrial applications, particularly as a drier in inks, coatings, and paints . This compound is known for its ability to enhance the drying process of these materials, making it a valuable additive in the manufacturing sector.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lanthanum(III) 2-ethylhexanoate typically involves the reaction of lanthanum chloride with 2-ethylhexanoic acid. The process is carried out under controlled heating and stirring conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Lanthanum(III) 2-ethylhexanoate involves dissolving lanthanum chloride in an organic solvent, followed by the gradual addition of 2-ethylhexanoic acid. The mixture is then heated and stirred until the reaction is complete. The product is crystallized by evaporating the solvent .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different lanthanum compounds.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halides or other organic acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lanthanum oxides or other lanthanum salts.
Substitution: Lanthanum compounds with different organic ligands.
Scientific Research Applications
Lanthanum(III) 2-ethylhexanoate solution has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Widely used as a drier in the production of inks, coatings, and paints
Mechanism of Action
The mechanism of action of Lanthanum(III) 2-ethylhexanoate involves its interaction with molecular targets through coordination chemistry. The lanthanum ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. These interactions can affect the drying process in industrial applications and the catalytic activity in chemical reactions .
Comparison with Similar Compounds
- Cerium(III) 2-ethylhexanoate
- Zirconium(IV) 2-ethylhexanoate
- Cobalt(II) 2-ethylhexanoate
Comparison: Lanthanum(III) 2-ethylhexanoate is unique due to its specific coordination chemistry and the stability of its complexes. Compared to cerium(III) 2-ethylhexanoate, it offers different catalytic properties and reactivity. Zirconium(IV) 2-ethylhexanoate and cobalt(II) 2-ethylhexanoate have distinct oxidation states and coordination environments, leading to varied applications and performance in industrial processes .
Properties
Molecular Formula |
C24H48LaO6 |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
2-ethylhexanoic acid;lanthanum |
InChI |
InChI=1S/3C8H16O2.La/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
OPSIPADNUJORFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















